

A Comparative Guide to the FTIR Spectrum of 4-Morpholinepropanenitrile

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Compound of Interest

Compound Name: **4-Morpholinepropanenitrile**

Cat. No.: **B041642**

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For researchers and professionals in drug development and chemical synthesis, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for this purpose, offering a rapid and non-destructive method to identify functional groups, thereby providing a unique molecular fingerprint. This guide provides an in-depth interpretation of the FTIR spectrum of **4-morpholinepropanenitrile**, comparing its spectral features against related structural motifs to enhance analytical certainty.

Structural Overview of 4-Morpholinepropanenitrile

Before delving into the spectrum, a brief analysis of the molecule's structure is essential. **4-Morpholinepropanenitrile** ($C_7H_{12}N_2O$) is composed of three key structural components, each contributing distinct features to the infrared spectrum:

- The Morpholine Ring: A saturated heterocycle containing a secondary ether (C-O-C) and a tertiary amine (C-N-C).
- The Propyl Linker: A three-carbon aliphatic chain (-CH₂-CH₂-CH₂-) connecting the morpholine nitrogen to the nitrile group.
- The Nitrile Group: A carbon-nitrogen triple bond (-C≡N).

Understanding these components allows us to predict and assign the absorption bands observed in the experimental spectrum.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the trustworthiness of spectral data, a validated and reproducible experimental protocol is critical. Attenuated Total Reflectance (ATR) is the preferred method for liquid samples like **4-morpholinepropanenitrile** due to its minimal sample preparation and ease of use.

Step-by-Step ATR-FTIR Protocol:

- **Instrument Preparation:** Power on the FTIR spectrometer and allow it to complete its diagnostic checks and warm-up sequence to ensure stability.
- **Background Spectrum Acquisition:**
 - Clean the ATR crystal surface meticulously with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone.
 - Allow the crystal to air-dry completely.
 - Collect a background spectrum. This critical step accounts for atmospheric interference (CO_2 , H_2O) and any intrinsic absorbance from the ATR crystal itself, ensuring they do not appear in the final sample spectrum[1].
- **Sample Application:** Place a single drop of **4-morpholinepropanenitrile** onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
- **Sample Spectrum Acquisition:** Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will automatically ratio the sample interferogram against the background to produce the final transmittance or absorbance spectrum.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe to prevent cross-contamination.

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Caption: Standard workflow for acquiring an ATR-FTIR spectrum of a liquid sample.

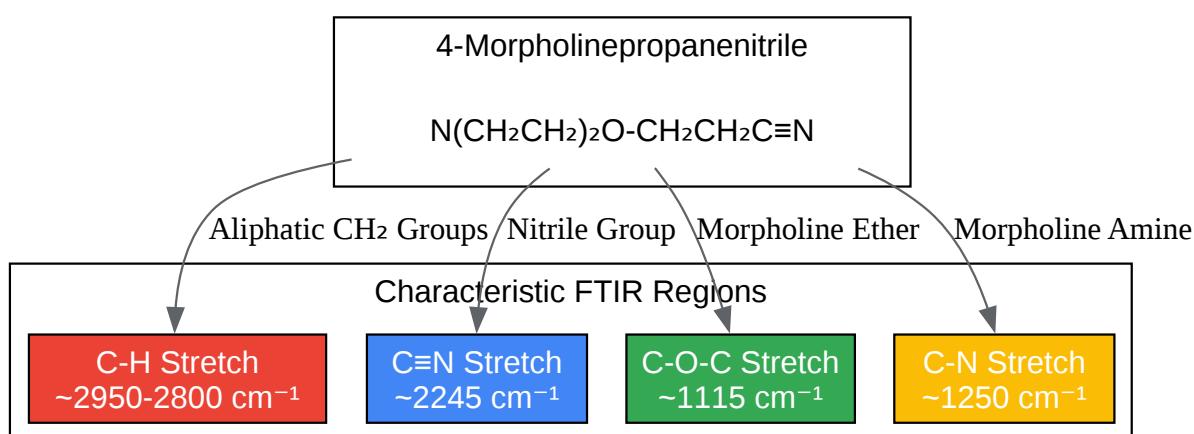
Interpreting the FTIR Spectrum of 4-Morpholinepropanenitrile

The FTIR spectrum is typically analyzed in distinct regions corresponding to different types of molecular vibrations. The key is to assign each significant absorption band to a specific functional group within the molecule.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment	Structural Component
~2950-2800	Strong	C-H Asymmetric & Symmetric Stretching	Morpholine Ring & Propyl Linker
~2245	Strong, Sharp	C≡N Stretching	Nitrile Group
~1450	Medium	CH ₂ Scissoring (Bending)	Morpholine Ring & Propyl Linker
~1280-1200	Medium	C-N Stretching	Tertiary Amine (Morpholine)
~1115	Strong	C-O-C Asymmetric Stretching	Ether (Morpholine)

- C-H Stretching Region (3000-2800 cm⁻¹): The strong, complex bands below 3000 cm⁻¹ are characteristic of sp³-hybridized C-H bonds. These arise from the numerous methylene (-CH₂-) groups in both the morpholine ring and the propyl chain. The peaks in this region confirm the aliphatic nature of the molecule's backbone.

- The Nitrile Peak ($\sim 2245 \text{ cm}^{-1}$): The most diagnostic peak in the spectrum is the strong and sharp absorption band located at approximately 2245 cm^{-1} . This peak is unequivocally assigned to the $\text{C}\equiv\text{N}$ stretching vibration.[2][3] Its sharpness is due to the vibration being relatively isolated from other molecular motions, and its high intensity results from the large change in dipole moment during the stretch of the polar $\text{C}\equiv\text{N}$ bond.[2][4] For saturated aliphatic nitriles, this peak typically appears in the $2260\text{--}2240 \text{ cm}^{-1}$ range.[2]
- The Fingerprint Region (Below 1500 cm^{-1}): This region contains a wealth of information from complex bending and stretching vibrations.
 - C-O-C Stretch ($\sim 1115 \text{ cm}^{-1}$): A very strong and prominent band around 1115 cm^{-1} is the hallmark of the C-O-C asymmetric stretch of the ether linkage within the morpholine ring.[5][6][7] This is often the most intense peak in the fingerprint region for ethers.[6]
 - C-N Stretch ($\sim 1280\text{--}1200 \text{ cm}^{-1}$): The stretching vibration of the C-N bonds of the tertiary amine in the morpholine ring typically gives rise to medium-intensity bands in the $1250\text{--}1020 \text{ cm}^{-1}$ range.[8][9] This absorption may sometimes overlap with other peaks in this crowded region.
 - CH_2 Bending ($\sim 1450 \text{ cm}^{-1}$): A medium-intensity peak around 1450 cm^{-1} corresponds to the scissoring (bending) vibration of the various CH_2 groups.



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Caption: Key functional groups of **4-Morpholinepropanenitrile** and their corresponding FTIR absorption regions.

Comparative Spectral Analysis

To build confidence in the spectral assignments, it is instructive to compare the spectrum of **4-morpholinepropanenitrile** with simpler molecules that contain its constituent functional groups.

Compound	Key Feature	C≡N Stretch (cm ⁻¹)	C-O-C Stretch (cm ⁻¹)	C-N Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)
4-Morpholinepropanenitrile	Target Molecule	~2245	~1115	~1250	<3000
Propionitrile (CH ₃ CH ₂ CN)	Simple Aliphatic Nitrile	~2250	N/A	N/A	<3000
Morpholine	Heterocyclic Core	N/A	~1115	~1140	<3000
Triethylamine ((CH ₃ CH ₂) ₃ N)	Simple Tertiary Amine	N/A	N/A	~1214	<3000

Comparative Insights:

- Nitrile Group Consistency:** The C≡N stretch in **4-morpholinepropanenitrile** at ~2245 cm⁻¹ is in excellent agreement with that of simple aliphatic nitriles like propionitrile. This confirms that the morpholine ring does not significantly influence the electronic environment of the nitrile group through conjugation. Aromatic nitriles, by contrast, show this peak at a lower frequency (2240-2220 cm⁻¹) due to conjugation with the aromatic ring.[2]
- Morpholine Ring Signature:** The spectrum of morpholine itself shows a strong C-O-C stretch around 1115 cm⁻¹ and C-H stretches below 3000 cm⁻¹.[10] These features are clearly

conserved in the spectrum of **4-morpholinepropanenitrile**, confirming the integrity of the ring structure.

- **Tertiary Amine Identification:** While the C-N stretch can be difficult to pinpoint definitively, its expected range overlaps with features present in the target spectrum. Crucially, the absence of N-H stretching bands in the $3300\text{-}3500\text{ cm}^{-1}$ region confirms the tertiary nature of the amine, as primary and secondary amines would show distinct absorptions here.[\[8\]](#)[\[9\]](#)[\[11\]](#)

Conclusion

The FTIR spectrum of **4-morpholinepropanenitrile** is defined by a set of highly characteristic absorption bands. The sharp, intense peak at approximately 2245 cm^{-1} is an unambiguous indicator of the aliphatic nitrile group. The presence of the morpholine ring is confirmed by the very strong C-O-C ether stretch around 1115 cm^{-1} and the absence of any N-H stretching vibrations. Combined with the aliphatic C-H stretching signals below 3000 cm^{-1} , these features provide a robust and reliable spectral fingerprint for the positive identification and quality assessment of **4-morpholinepropanenitrile** in a research or industrial setting.

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